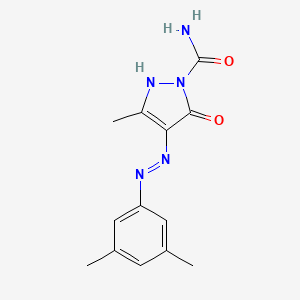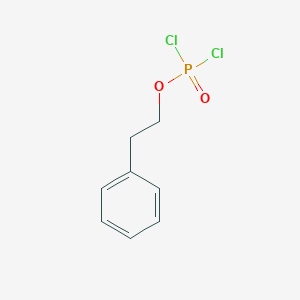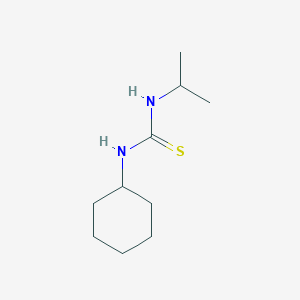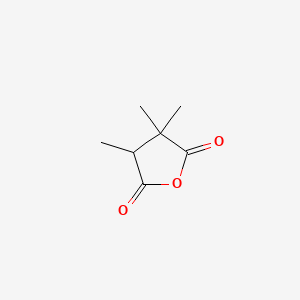
Diethyl 2,2'-(phenylphosphanediyl)diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2,2’-(phenylphosphanediyl)diacetate is an organic compound with the molecular formula C14H19O5P. This compound is characterized by the presence of a phenylphosphanediyl group linked to two diethyl acetate groups. It is known for its applications in various fields, including organic synthesis and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2,2’-(phenylphosphanediyl)diacetate typically involves the reaction of phenylphosphonic dichloride with diethyl malonate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product .
Industrial Production Methods
Industrial production of diethyl 2,2’-(phenylphosphanediyl)diacetate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 2,2’-(phenylphosphanediyl)diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the acetate groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphine compounds.
Aplicaciones Científicas De Investigación
Diethyl 2,2’-(phenylphosphanediyl)diacetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine ligands for catalysis.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism by which diethyl 2,2’-(phenylphosphanediyl)diacetate exerts its effects involves its ability to act as a ligand, forming complexes with metal ions. These complexes can then participate in various catalytic processes. The phenylphosphanediyl group plays a crucial role in stabilizing these complexes and enhancing their reactivity .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl 2,2’-(phenylphosphoryl)diacetate: Similar in structure but contains a phosphoryl group instead of a phosphanediyl group.
Diethyl 2,2’-(phenylimino)diacetate: Contains an imino group instead of a phosphanediyl group.
Diethyl 2,2’-(1,4-phenylenedioxy)diacetate: Contains a phenylenedioxy group instead of a phosphanediyl group.
Uniqueness
Diethyl 2,2’-(phenylphosphanediyl)diacetate is unique due to its ability to form stable complexes with metal ions, making it highly valuable in catalysis and material science. Its structural features allow for versatile reactivity, distinguishing it from other similar compounds .
Propiedades
Número CAS |
38080-06-7 |
|---|---|
Fórmula molecular |
C14H19O4P |
Peso molecular |
282.27 g/mol |
Nombre IUPAC |
ethyl 2-[(2-ethoxy-2-oxoethyl)-phenylphosphanyl]acetate |
InChI |
InChI=1S/C14H19O4P/c1-3-17-13(15)10-19(11-14(16)18-4-2)12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3 |
Clave InChI |
GYVMWNQVPRQESP-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CP(CC(=O)OCC)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-Bromo-4-(propan-2-yl)phenyl]-N'-methylurea](/img/structure/B14679612.png)












